3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in diverse scientific fields such as chemistry, biology, and medicine. The unique structure of this compound, featuring both quinazolinone and methoxypyridazine rings, endows it with intriguing chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a simplified route:
Formation of the Quinazolinone Core: : Begin with the condensation of anthranilic acid with formamide to yield quinazolin-4(3H)-one.
Substitution on the Quinazolinone: : Introduce a propyl chain via alkylation, forming 3-propylquinazolin-4(3H)-one.
Pyrrolidine Ring Introduction: : Attach the pyrrolidine ring using appropriate halogenated intermediates.
Methoxypyridazine Attachment: : Conclude by attaching the 6-methoxypyridazine group through nucleophilic substitution.
Industrial Production Methods
Scaling up to industrial production would necessitate optimizing each step to ensure high yield and purity while adhering to safety and environmental regulations. Continuous flow chemistry and catalytic methods can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxypyridazine ring, resulting in various oxidized derivatives.
Reduction: : Reduction may target the ketone group in the propyl chain, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules, aiding in drug discovery and the development of new materials.
Biology
It is a potential candidate for probing biological systems due to its ability to interact with various biological targets. Studies may focus on its binding affinity, cellular uptake, and bioactivity.
Medicine
Given its structural uniqueness, 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one could be explored for therapeutic applications, potentially offering novel treatments for diseases.
Industry
The compound’s chemical stability and reactivity make it suitable for industrial applications, including the synthesis of advanced polymers or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex, involving multiple molecular targets and pathways. Typically, it interacts with enzyme active sites or receptor proteins, altering their activity and, consequently, influencing biological processes. Specific pathways might involve signal transduction cascades or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
3-(3-(3-(6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
3-(3-(3-(5-methylisoxazol-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Uniqueness
What sets 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is the methoxypyridazine moiety, which imparts distinctive electronic and steric properties, potentially enhancing its interaction with biological targets and improving its overall reactivity.
Biological Activity
The compound 3-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the quinazoline family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The structural formula of the compound is represented as follows:
This structure features several functional groups that contribute to its biological activity, including a quinazoline core and a methoxypyridazine moiety.
The biological activity of quinazoline derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The specific mechanisms through which This compound exerts its effects may include:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression.
- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that similar quinazoline derivatives showed IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines . This suggests that This compound could possess comparable efficacy.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF7 | 0.096 |
Compound B | A549 | 2.09 |
Anti-inflammatory Effects
Quinazoline-based compounds have also been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Properties
Preliminary studies suggest that certain quinazoline derivatives demonstrate antimicrobial activity against a range of bacteria and fungi, indicating potential applications in treating infectious diseases.
Case Studies
- Study on Quinazoline Derivatives : A recent study synthesized several quinazoline derivatives, including those structurally related to This compound , and evaluated their biological activities. The most potent derivatives exhibited IC50 values significantly lower than traditional treatments, highlighting their potential as novel therapeutic agents .
- Mechanistic Insights : Another study investigated the binding interactions between quinazoline derivatives and α-glucosidase, revealing that these compounds could serve as competitive inhibitors, thus providing insights into their potential use in managing diabetes .
Properties
IUPAC Name |
3-[3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-17-6-7-18(23-22-17)29-14-8-10-24(12-14)19(26)9-11-25-13-21-16-5-3-2-4-15(16)20(25)27/h2-7,13-14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIXWVRKMKKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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